molecular formula C16H18BrN3O3S B2541855 2-[[1-(Benzenesulfonyl)piperidin-3-yl]methoxy]-5-bromopyrimidine CAS No. 2379974-99-7

2-[[1-(Benzenesulfonyl)piperidin-3-yl]methoxy]-5-bromopyrimidine

Cat. No. B2541855
CAS RN: 2379974-99-7
M. Wt: 412.3
InChI Key: DZKGKOFGHRXHMX-UHFFFAOYSA-N
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Description

The compound “2-[[1-(Benzenesulfonyl)piperidin-3-yl]methoxy]-5-bromopyrimidine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom . The benzenesulfonyl group is a common functional group in organic chemistry, often used in the synthesis of various pharmaceuticals .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the compound “[1-(benzenesulfonyl)piperidin-3-yl]methanol” has a molecular weight of 255.34 and a melting point of 51 - 53 degrees Celsius .

Mechanism of Action

The mechanism of action would depend on the specific use of this compound. Piperidine derivatives are present in more than twenty classes of pharmaceuticals , so the mechanism of action could vary widely depending on the specific drug.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. For example, “[1-(benzenesulfonyl)piperidin-3-yl]methanol” has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Piperidine derivatives continue to be an important area of research in the pharmaceutical industry, with many potential applications. Future research will likely focus on developing new synthesis methods and exploring new applications for these compounds .

properties

IUPAC Name

2-[[1-(benzenesulfonyl)piperidin-3-yl]methoxy]-5-bromopyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN3O3S/c17-14-9-18-16(19-10-14)23-12-13-5-4-8-20(11-13)24(21,22)15-6-2-1-3-7-15/h1-3,6-7,9-10,13H,4-5,8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZKGKOFGHRXHMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2)COC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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